

An In-depth Technical Guide to the Structure and Synthesis of BMS-351

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-351 is a potent and selective nonsteroidal inhibitor of cytochrome P450 17A1 (CYP17A1) lyase, a critical enzyme in the androgen biosynthesis pathway.[1] Its high selectivity makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC) by reducing androgen levels while minimizing effects on corticosteroid production.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of **BMS-351**, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

BMS-351, identified as compound 18 in its discovery publication, possesses a pyridyl biaryl benzimidazole core structure.[1]



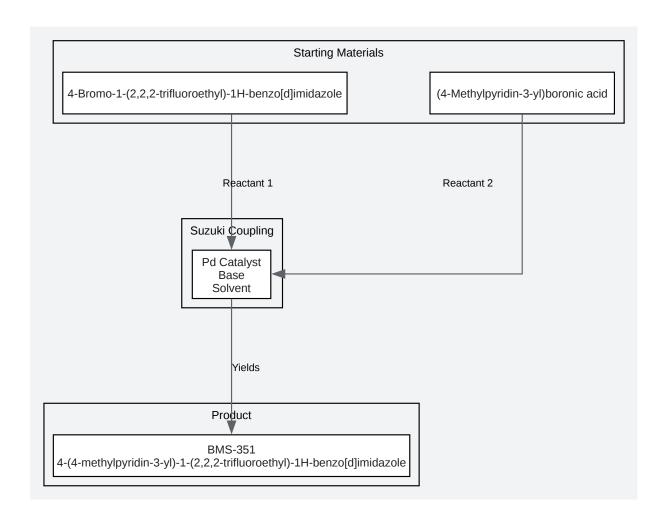
Property	Value	Reference
IUPAC Name	4-(4-methylpyridin-3-yl)-1- (2,2,2-trifluoroethyl)-1H- benzo[d]imidazole	N/A
CAS Number	1370001-71-0	[2]
Molecular Formula	C15H12F3N3	[2]
Molecular Weight	291.27 g/mol	[2]

Synthesis of BMS-351

While the seminal paper by Huang et al. outlines the discovery of **BMS-351**, it does not provide a detailed experimental protocol for its synthesis.[1] Based on established methodologies for the synthesis of substituted benzimidazoles, a plausible synthetic route is proposed below. This proposed synthesis involves a Suzuki coupling to form the biaryl linkage followed by N-alkylation to introduce the trifluoroethyl group.

Proposed Synthetic Scheme





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Caption: Proposed Suzuki coupling reaction for the synthesis of BMS-351.

Experimental Protocol (Proposed)



Step 1: Synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole

- To a solution of 4-bromo-1H-benzo[d]imidazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, sodium hydride (NaH), portion-wise at 0
 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add 2,2,2-trifluoroethyl iodide dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole.

Step 2: Suzuki Coupling to Yield BMS-351

- In a reaction vessel, combine 4-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole, (4-methylpyridin-3-yl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
- Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
- Degas the mixture and heat it to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.
- Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
- Extract the product with an organic solvent, such as ethyl acetate.

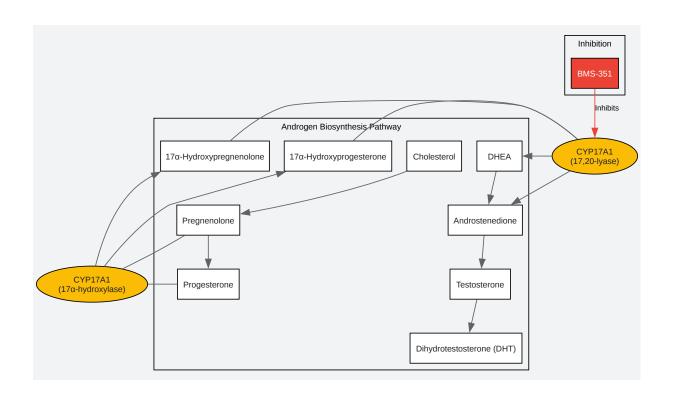


- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting crude product by column chromatography on silica gel to yield BMS-351.

Mechanism of Action and Signaling Pathway

BMS-351 functions as a selective inhibitor of the 17,20-lyase activity of CYP17A1. This enzyme plays a pivotal role in the androgen biosynthesis pathway, catalyzing the conversion of 17α -hydroxypregnenolone and 17α -hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors to testosterone and dihydrotestosterone (DHT), which are potent androgens that can stimulate the growth of prostate cancer cells. By selectively inhibiting the lyase activity, **BMS-351** reduces the production of these androgens.





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Caption: Androgen biosynthesis pathway and the inhibitory action of BMS-351.



Biological Activity and Data

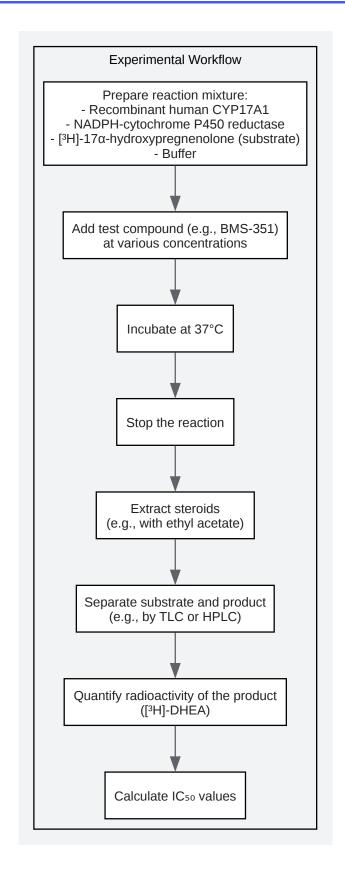
BMS-351 has demonstrated potent inhibition of human CYP17A1 lyase with high selectivity over other cytochrome P450 enzymes.

Target	IC50 (nM)	Assay Conditions	Reference
Human CYP17A1	19	Inhibition of human CYP17A1 expressed in HEK293 cell microsomes using [³H]-pregnenolone as a substrate.	[2]
Cynomolgus Monkey CYP17A1	4	Inhibition of cynomolgus monkey CYP17A1 expressed in HEK293 cell microsomes using [3H]-pregnenolone as a substrate.	[2]

Experimental Protocol: In Vitro CYP17A1 Lyase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against CYP17A1 lyase using a radiolabeled substrate.[3]





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Caption: Workflow for an in vitro CYP17A1 lyase inhibition assay.



Methodology

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human CYP17A1, NADPH-cytochrome P450 reductase, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- Compound Addition: Add the test compound (BMS-351) at a range of concentrations.
 Include a vehicle control (e.g., DMSO).
- Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate, [³H]-17α-hydroxypregnenolone. Incubate the mixture at 37°C for a specified time.
- Reaction Termination: Stop the reaction by adding a quenching solvent, such as a mixture of methanol and acetic acid.
- Extraction: Extract the steroids from the aqueous mixture using an organic solvent like ethyl acetate.
- Separation: Separate the substrate ([³H]-17α-hydroxypregnenolone) from the product ([³H]-DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]
- Quantification: Quantify the amount of radioactive product formed using liquid scintillation counting.
- Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

BMS-351 is a highly potent and selective inhibitor of CYP17A1 lyase with a promising preclinical profile for the treatment of castration-resistant prostate cancer.[1] Its nonsteroidal nature and high selectivity offer potential advantages over existing therapies. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for prostate cancer and other androgen-dependent diseases. Further investigation into the detailed synthetic route and clinical evaluation of **BMS-351** is warranted.



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